molecular formula C15H20N2O B141197 N-Butanoyl-5-methyltryptamine CAS No. 153342-22-4

N-Butanoyl-5-methyltryptamine

Cat. No. B141197
M. Wt: 244.33 g/mol
InChI Key: NFDMRSZTYMLAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butanoyl-5-methyltryptamine, also known as 5-MeO-NBMT, is a synthetic tryptamine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is structurally similar to the natural tryptamine neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep. In

Mechanism Of Action

The mechanism of action of N-Butanoyl-5-methyltryptamine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism of action is similar to that of other psychedelics such as LSD and psilocybin.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Butanoyl-5-methyltryptamine are not well characterized, but it is believed to modulate serotonin receptor activity in the brain. This compound has been shown to produce psychedelic effects in humans, including altered perception, mood, and cognition. Additionally, N-Butanoyl-5-methyltryptamine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular health issues.

Advantages And Limitations For Lab Experiments

One advantage of using N-Butanoyl-5-methyltryptamine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its potential for producing psychedelic effects in humans, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-Butanoyl-5-methyltryptamine. One area of interest is its potential therapeutic applications in treating mental health disorders, particularly depression and anxiety. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity. Finally, the safety and efficacy of N-Butanoyl-5-methyltryptamine in humans need to be further explored before it can be considered for clinical use.

Synthesis Methods

The synthesis of N-Butanoyl-5-methyltryptamine involves several steps, including the condensation of 5-methylindole with butanoyl chloride, followed by reduction with sodium borohydride. The resulting product is purified through recrystallization and characterized through spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy. This synthesis method has been optimized to produce high yields of pure N-Butanoyl-5-methyltryptamine, making it suitable for scientific research purposes.

Scientific Research Applications

N-Butanoyl-5-methyltryptamine has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. This compound has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in regulating mood and cognition. By modulating serotonin receptor activity, N-Butanoyl-5-methyltryptamine may have the potential to alleviate symptoms of these disorders.

properties

CAS RN

153342-22-4

Product Name

N-Butanoyl-5-methyltryptamine

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]butanamide

InChI

InChI=1S/C15H20N2O/c1-3-6-15(18)16-10-9-12-11-17(2)14-8-5-4-7-13(12)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,16,18)

InChI Key

NFDMRSZTYMLAII-UHFFFAOYSA-N

SMILES

CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C

Canonical SMILES

CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C

Other CAS RN

153342-22-4

synonyms

5-MebT
5-methyl N-butanoyltryptamine
N-butanoyl-5-methyltryptamine

Origin of Product

United States

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